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molecular formula C12H23N3O2 B8355325 N-{2-[Methyl(propan-2-yl)amino]ethyl}-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 70717-53-2

N-{2-[Methyl(propan-2-yl)amino]ethyl}-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B8355325
M. Wt: 241.33 g/mol
InChI Key: RJXCMJMPMSWLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145347

Procedure details

From 8.5 g. of ethyl 2-oxo-1-pyrrolidineacetamide and 11.6 g. of N-isopropyl-N-methylethylenediamine, following the procedure of Example 1, there is obtained N-[2-[methyl(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 152° C./0.07 mm.
Name
ethyl 2-oxo-1-pyrrolidineacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]([NH2:11])=[O:10])[C:4]1=[O:12])C.[CH:13]([N:16]([CH3:20])[CH2:17][CH2:18]N)([CH3:15])[CH3:14]>>[CH3:20][N:16]([CH:13]([CH3:15])[CH3:14])[CH2:17][CH2:18][NH:11][C:9](=[O:10])[CH2:8][N:5]1[CH2:6][CH2:7][CH2:3][C:4]1=[O:12]

Inputs

Step One
Name
ethyl 2-oxo-1-pyrrolidineacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(N(CC1)CC(=O)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC(CN1C(CCC1)=O)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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